Phyllodulcin
Overview
Description
Phyllodulcin is a dihydroisocoumarin found in Hydrangea macrophylla and Hydrangea serrata. It is a sweetener 400–800 times sweeter than sugar .
Synthesis Analysis
Phyllodulcin was structurally identified using an LC/MS system. Hydrangea leaves were processed by either hand rolling or mechanical blending, by exposing them at different drying temperatures (25 and 70 °C), and even by inducing bioconversion in leaf tissue .Molecular Structure Analysis
The molecular formula of Phyllodulcin is C16H14O5. Its IUPAC name is (3 R )-8-hydroxy-3- (3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one .Chemical Reactions Analysis
The establishment of efficient bioconversion, extraction, and isolation processes for the production of phyllodulcin from sweet hydrangea leaves has been studied. Traditional hand rolling and drying at 70 °C significantly increased phyllodulcin accumulation in the leaves .Physical And Chemical Properties Analysis
Phyllodulcin has a molecular weight of 286.28 g/mol. It is a hydroxybenzoic acid .Scientific Research Applications
Alzheimer’s Disease Treatment
Specific Scientific Field
Neuroscience and neurodegenerative disorders.
Summary
Phyllodulcin shows potential for treating Alzheimer’s disease (AD). It inhibits the aggregation of amyloid β (Aβ), a main cause of AD, and decomposes existing Aβ clumps. In an animal model, phyllodulcin reduced memory impairments, decreased Aβ deposition in the hippocampus, and minimized neuroinflammation—all critical elements of AD .
Methods of Application
Both in vitro (cell-based) and in vivo (animal model) experiments were conducted. Phyllodulcin was administered orally or intraperitoneally to the animal model.
Results
Obesity Management
Specific Scientific Field
Nutrition and metabolic health.
Summary
Phyllodulcin could combat obesity by regulating levels of leptin, fat browning-related genes, and hypothalamic BDNF-TrkB signaling .
Methods of Application
Phyllodulcin can be incorporated into dietary interventions or supplements.
Results
Natural Intense Sweetener
Specific Scientific Field
Food science and sensory evaluation.
Summary
Phyllodulcin is a natural intense alternative sweetener with beneficial health effects. Its sweetness potency relative to sucrose has been studied .
Methods of Application
Phyllodulcin can be used as a sugar substitute in food and beverages.
Results
Flavor Enhancer
Specific Scientific Field
Food chemistry and flavor science.
Summary
Phyllodulcin can enhance the flavor of foods and beverages.
Methods of Application
Add phyllodulcin to recipes or food products.
Results
Future Directions
properties
IUPAC Name |
(3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-13-6-5-9(7-12(13)18)14-8-10-3-2-4-11(17)15(10)16(19)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBILBHLAPJTJOT-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC3=C(C(=CC=C3)O)C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944103 | |
Record name | (R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phyllodulcin | |
CAS RN |
21499-23-0 | |
Record name | Phyllodulcin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21499-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phyllodulcin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021499230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHYLLODULCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DDW04R41V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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